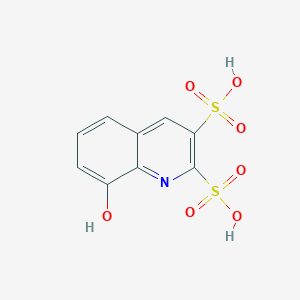

8-Hydroxyquinoline-2,3-disulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

917595-71-2 |

|---|---|

Molecular Formula |

C9H7NO7S2 |

Molecular Weight |

305.3 g/mol |

IUPAC Name |

8-hydroxyquinoline-2,3-disulfonic acid |

InChI |

InChI=1S/C9H7NO7S2/c11-6-3-1-2-5-4-7(18(12,13)14)9(10-8(5)6)19(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17) |

InChI Key |

WDZJZFHYZJWZQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Hydroxyquinoline 2,3 Disulfonic Acid and Its Precursors

Sulfonation Pathways of Quinoline (B57606) Derivatives

Sulfonation of quinoline is a classic example of electrophilic aromatic substitution, where the reaction conditions significantly influence the position of the incoming sulfonic acid group.

Direct sulfonation of quinoline typically occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Under strongly acidic conditions, the nitrogen is protonated, further deactivating the pyridine ring. scribd.com For quinoline itself, sulfonation with oleum (B3057394) (fuming sulfuric acid) at 90°C yields quinoline-8-sulfonic acid, while at higher temperatures (>250°C), the thermodynamically more stable quinoline-6-sulfonic acid is formed. scribd.com

The presence of the hydroxyl group at the 8-position in 8-hydroxyquinoline (B1678124) further complicates the substitution pattern. The hydroxyl group is an activating, ortho-, para-director, which would favor substitution at positions 5 and 7. Indeed, the sulfonation of 8-hydroxyquinoline is known to produce 8-hydroxyquinoline-5-sulfonic acid. nist.gov

Introducing sulfonic acid groups at the 2 and 3-positions via direct sulfonation is electronically disfavored. The pyridine ring's deactivation makes electrophilic substitution at any of its positions (2, 3, and 4) difficult. scribd.com

Table 1: General Conditions for Direct Sulfonation of Quinoline

| Starting Material | Reagent | Temperature | Major Product(s) |

| Quinoline | 30% Oleum | 90°C | Quinoline-8-sulfonic acid |

| Quinoline | Oleum | >250°C | Quinoline-6-sulfonic acid |

| 8-Hydroxyquinoline | Sulfuric Acid | Not specified | 8-Hydroxyquinoline-5-sulfonic acid |

This table is generated based on general principles of quinoline sulfonation and may not represent optimized conditions.

Given the unlikelihood of direct disulfonation at the 2 and 3-positions, a multi-step approach would be necessary. This would likely involve the synthesis of a pre-functionalized quinoline precursor where the desired substitution pattern is already established, followed by the introduction of the sulfonic acid groups. However, the synthesis of a suitable precursor with functionalities at the 2 and 3-positions that can be converted to sulfonic acids is not straightforward.

Derivatization of 8-Hydroxyquinoline via Electrophilic Aromatic Substitution (EAS) at Positions 2 and 3

Electrophilic aromatic substitution on the pyridine ring of quinoline is generally sluggish. scribd.com Theoretical studies on 8-hydroxyquinoline indicate that while substitution is possible at various positions, it is challenging to direct an electrophile specifically to the 2 and 3-positions. uotechnology.edu.iqorientjchem.org

A strategic approach to introduce sulfonic acid groups at positions 2 and 3 would likely involve a departure from classical electrophilic substitution. One hypothetical route could involve the synthesis of 2,3-diamino-8-hydroxyquinoline, followed by a Sandmeyer-type reaction to introduce the sulfonic acid groups. However, the synthesis of the diamino precursor itself is a significant challenge.

Another theoretical possibility is the use of metal-catalyzed C-H activation/sulfonylation reactions. While recent research has shown progress in the meta-C-H sulfonylation of pyridines, nih.gov adapting such methods for the specific disulfonation of the 2 and 3-positions of 8-hydroxyquinoline would require substantial investigation and is not a documented procedure.

In any multi-step synthesis involving 8-hydroxyquinoline, protection of the phenolic hydroxyl group is often a critical step to prevent unwanted side reactions. The hydroxyl group can be protected as a benzyl (B1604629) ether, which can later be removed by catalytic hydrogenolysis. scispace.com This strategy is commonly employed in Suzuki cross-coupling reactions to synthesize substituted 8-hydroxyquinolines. scispace.com The nitrogen of the pyridine ring can also be protected, for instance, by forming the N-oxide, which can alter the reactivity of the ring system.

Novel Synthetic Routes for Substituted 8-Hydroxyquinolines

While no direct synthesis of 8-hydroxyquinoline-2,3-disulfonic acid is reported, various methods exist for synthesizing other substituted 8-hydroxyquinolines. These methods could, in principle, be adapted to create precursors for the target molecule.

For example, the Skraup and Friedländer syntheses are classical methods for constructing the quinoline ring system. scispace.com By starting with appropriately substituted anilines or ortho-aminobenzaldehydes, it is theoretically possible to build a quinoline ring with the desired substitution pattern. However, the availability and synthesis of the required precursors with functionalities that can be converted to sulfonic acid groups at the 2 and 3-positions remain a significant obstacle.

More modern approaches, such as transition-metal-catalyzed cross-coupling reactions, have been extensively used to introduce substituents at various positions of the quinoline ring. scispace.com A hypothetical retrosynthetic analysis might envision a precursor with halogens at the 2 and 3-positions, which could then be subjected to a nucleophilic substitution with a sulfite (B76179) source. However, the synthesis of a 2,3-dihalo-8-hydroxyquinoline is not a trivial undertaking.

Catalytic Methods in 8-Hydroxyquinoline Scaffold Construction

The synthesis of the 8-hydroxyquinoline (8-HQ) scaffold, a bicyclic structure composed of a pyridine ring fused to a phenol (B47542) ring, is predominantly achieved through cyclization reactions. nih.gov Classical methods like the Skraup and Friedländer syntheses have been foundational. rroij.comscispace.com The Skraup synthesis, for instance, traditionally involves the reaction of o-aminophenol with glycerol (B35011), sulfuric acid, and an oxidizing agent like o-nitrophenol. google.com In this reaction, sulfuric acid dehydrates glycerol to form acrolein, which then undergoes a condensation reaction with o-aminophenol. The resulting dihydroquinoline is subsequently oxidized to 8-hydroxyquinoline. google.comresearchgate.net

Modern advancements have introduced catalysts to improve reaction efficiency, selectivity, and yield. The use of catalysts can accelerate the reaction, allowing for milder conditions. For example, in the Skraup reaction, anhydrous copper sulfate (B86663) and calcium oxide have been employed to absorb water produced during the reaction, thereby improving the efficiency of the concentrated sulfuric acid and increasing the reaction speed. google.com

Other catalytic systems have been developed to further optimize the synthesis. A method utilizing a cobalt oxime chelate as a photocatalyst with eosin (B541160) Y as a photosensitizer has been reported for the final dehydrogenation oxidation step, using visible light irradiation to produce 8-hydroxyquinoline from the cyclized intermediate. google.com This photocatalytic approach represents a significant departure from traditional chemical oxidants.

Below is a table summarizing various catalytic methods for the construction of the 8-hydroxyquinoline scaffold.

| Catalyst System | Precursors | Reaction Type | Key Advantages |

| Concentrated H₂SO₄, o-Nitrophenol | o-Aminophenol, Glycerol | Skraup Synthesis | Established, widely used method. chemicalbook.com |

| Anhydrous Copper(II) Sulfate, Calcium Oxide | o-Aminophenol, Glycerol, H₂SO₄ | Modified Skraup | Absorbs water, increases reaction speed and ensures yield. google.com |

| Cobalt Oxime Chelate, Eosin Y | o-Aminophenol, Acrolein | Photocatalytic Skraup | Uses visible light for oxidation, avoids harsh chemical oxidants. google.com |

| Nickel(II) Oxide in H₂SO₄/Acetic Acid | o-Aminophenol, Glycerol, o-Nitrophenol | Modified Skraup | Allows for milder reaction temperatures (70-90°C). |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov While specific green methods for this compound are not detailed in the literature, the principles can be applied to the synthesis of its 8-HQ precursor and the subsequent sulfonation step.

For the 8-Hydroxyquinoline Scaffold:

Alternative Energy Sources: Microwave irradiation has been used to accelerate quinoline synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

Greener Solvents and Catalysts: The use of ionic liquids as recyclable reaction media and catalysts like p-toluenesulfonic acid (p-TSA) represent a move away from volatile organic solvents and harsh acids. nih.gov Formic acid has also been explored as an environmentally friendly catalyst.

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. A solid-phase grinding and hot-melt reaction method has been used to synthesize strontium 8-hydroxyquinolinate, demonstrating a solvent-free approach for creating 8-HQ derivatives. google.com

Atom Economy: One-pot and multicomponent reactions (MCRs) are inherently greener as they combine multiple synthetic steps without isolating intermediates, saving time, solvents, and energy. jocpr.com

Yield Optimization and Reaction Pathway Analysis

Optimizing reaction yield is a critical aspect of chemical synthesis, requiring a thorough understanding of the reaction pathway and the influence of various parameters.

Reaction Pathway: The most common pathway for constructing the 8-hydroxyquinoline core is the Skraup-Doebner-von Miller reaction. The mechanism involves several key steps:

Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. researchgate.net

Michael Addition: The aromatic amine (o-aminophenol) acts as a nucleophile, attacking the acrolein in a conjugate (Michael) addition.

Cyclization: The intermediate aldehyde then undergoes an acid-catalyzed cyclization. researchgate.net

Dehydration: The resulting cyclic alcohol is dehydrated to form 1,2-dihydro-8-hydroxyquinoline.

Oxidation: The dihydroquinoline intermediate is oxidized to the final aromatic product, 8-hydroxyquinoline. An oxidizing agent, such as o-nitrophenol or arsenic acid, is traditionally used for this step. google.comresearchgate.net

The subsequent synthesis of a disulfonic acid derivative proceeds via electrophilic aromatic substitution. The hydroxyl group at position C-8 is an activating, ortho-para directing group, while the pyridine ring is generally deactivated towards electrophilic attack. Therefore, sulfonation of 8-hydroxyquinoline preferentially occurs on the electron-rich benzene ring at positions 5 and 7. scispace.com The formation of this compound would require a non-traditional synthetic route, as direct electrophilic substitution at the 2 and 3 positions is electronically disfavored.

Yield Optimization: Significant efforts have been made to improve the yields of the Skraup reaction, which can be notoriously aggressive and produce low yields. google.com Optimization strategies focus on controlling reaction conditions and utilizing catalysts.

| Parameter | Effect on Yield | Example | Reference |

| Temperature | Crucial for reaction rate and preventing side reactions. Temperatures are often ramped and then held. | Heating to 125°C, allowing an exotherm to 140°C, then holding at 137°C. chemicalbook.com | chemicalbook.com |

| Catalyst | Can lower activation energy and improve reaction rate at lower temperatures. | Using a nickel oxide catalyst in H₂SO₄/acetic acid allows the reaction to proceed at 70°C. | |

| Oxidizing Agent | Choice of oxidant can impact yield and purity. | Using o-nitrophenol, which is reduced to o-aminophenol that can re-enter the reaction. | google.com |

| Reactant Addition | Gradual addition of reactants can control the exothermic reaction and prevent decomposition. | Gradually adding a solution of o-nitrophenol in acrolein to an acid solution of o-aminophenol increased yields by over 10%. | |

| Solvent/Medium | The use of a monophasic, organic solvent-free medium can improve efficiency. | Utilizing acrolein diethyl acetal (B89532) in 6N HCl/toluene (monophasic) provided good to moderate yields. | lookchem.com |

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A thorough review of existing scientific literature reveals a significant lack of detailed research on the coordination chemistry of the specific compound this compound. While its parent molecule, 8-hydroxyquinoline, and other derivatives such as 8-hydroxyquinoline-5-sulfonic acid and 8-hydroxyquinoline-2-carboxylic acid, have been extensively studied for their metal-chelating properties, specific data regarding the 2,3-disulfonic acid variant is not available in the public domain.

Consequently, a detailed article on the coordination chemistry of this compound, structured around specific chelation mechanisms, coordination modes, stoichiometry, stability constants determined through potentiometry, and thermodynamic and kinetic studies, cannot be generated at this time. The absence of empirical data from peer-reviewed research prevents a scientifically accurate and informative discussion on these topics for this particular compound.

General principles of coordination chemistry for the 8-hydroxyquinoline scaffold involve the bidentate chelation of metal ions through the deprotonated phenolic hydroxyl group and the nitrogen atom of the quinoline ring. The introduction of substituent groups, such as sulfonic acids, is known to influence the electronic properties and aqueous solubility of the ligand, which in turn can affect the stability and geometry of the resulting metal complexes. For instance, studies on 7-iodo-8-hydroxyquinoline-5-sulfonic acid suggest that the sulfonate group may not directly participate in coordination. However, without specific studies on the 2,3-disulfonic acid derivative, the precise influence of two sulfonic acid groups on the coordination behavior remains speculative.

Detailed quantitative data, including protonation constants, metal complex formation constants, and associated thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of complexation), are crucial for a comprehensive understanding of a ligand's coordination chemistry. Such data is typically obtained through experimental techniques like potentiometric and spectrophotometric titrations. Similarly, kinetic studies are required to determine the rates and mechanisms of metal complex formation.

A comprehensive search for this specific information for this compound has yielded no concrete results. Therefore, to maintain scientific accuracy and adhere to the principle of not generating speculative or unverified information, the requested article cannot be provided. Further experimental research is necessary to elucidate the specific coordination properties of this compound.

Coordination Chemistry of 8 Hydroxyquinoline 2,3 Disulfonic Acid with Metal Ions

Structural Elucidation of 8-Hydroxyquinoline-2,3-disulfonic acid Metal Complexes

The structure of metal complexes formed with this compound is anticipated to be significantly influenced by the presence of the two sulfonic acid groups, in addition to the foundational chelating motif of the 8-hydroxyquinoline (B1678124) core.

Solution-State Structural Analysis

In solution, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. The sulfonic acid groups, being strong electron-withdrawing groups, would influence the electronic properties of the quinoline ring system and the acidity of the hydroxyl group.

Potentiometric titrations and spectroscopic methods such as UV-Vis and NMR spectroscopy are standard techniques to probe the structure and stability of such complexes in solution. For the related ligand 8-hydroxyquinoline-2-carboxylic acid (HQC), UV-visible spectroscopy has been used to determine its protonation constants (pK₁ and pK₂) and the stability constants of its metal complexes. nih.gov Similar studies on 8-hydroxyquinoline-5-sulfonic acid (HQS) have also been conducted to determine the stability constants of its complexes with various metal ions. documentsdelivered.com

Based on these analogous systems, it is expected that this compound would form stable complexes with a range of metal ions. The stability of these complexes would likely follow the Irving-Williams series for divalent metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). documentsdelivered.com The presence of two sulfonate groups would enhance the water solubility of both the free ligand and its metal complexes, a desirable property for many applications. nih.gov

Table 1: Expected Stability Constants (log K) of Metal Complexes with Sulfonated 8-Hydroxyquinoline Ligands

| Metal Ion | 8-Hydroxyquinoline-5-sulfonic acid (log K₁) | Expected Trend for this compound |

| Cu²⁺ | ~12 | High |

| Ni²⁺ | ~10 | Moderate-High |

| Zn²⁺ | ~9 | Moderate |

| Co²⁺ | ~9 | Moderate |

| Fe³⁺ | ~14 | Very High |

Note: The stability constants for this compound are not available in the literature and are extrapolated based on trends observed for similar ligands. The actual values may vary.

Solid-State Crystallographic Studies of Metal Complexes (if available)

As of the current literature survey, no solid-state crystallographic data for metal complexes of this compound are available. However, the crystal structures of numerous metal complexes with the parent 8-hydroxyquinoline and its other derivatives have been extensively studied. nih.govnih.gov These studies reveal that 8-hydroxyquinoline typically forms four- or six-coordinate complexes with metals, with the stoichiometry often being 1:2 or 1:3 (metal:ligand). rroij.com For example, copper(II) often forms a square-planar complex, while other divalent metals can form octahedral complexes by coordinating with two water molecules. scirp.orgscirp.org It is reasonable to infer that this compound would form complexes with similar coordination geometries, with the sulfonate groups potentially participating in intermolecular interactions within the crystal lattice.

Selective Metal Ion Binding and Discrimination

The ability of a ligand to selectively bind to a specific metal ion in a mixture of other ions is crucial for many applications, from sensing to separation technologies.

Ligand Design Principles for Enhanced Selectivity

The design of 8-hydroxyquinoline-based ligands for enhanced selectivity is guided by several principles. The electronic properties of the substituents on the quinoline ring play a significant role. Electron-withdrawing groups, such as the sulfonate groups in this compound, can modulate the basicity of the donor atoms and thus influence the stability of the metal complexes. nih.gov

Competitive Metal Ion Binding Studies

Direct competitive metal ion binding studies for this compound are not readily found in the literature. However, studies on other 8-hydroxyquinoline derivatives have demonstrated their ability to selectively bind certain metal ions. For instance, some derivatives show a strong preference for copper(II) over other divalent metal ions. nih.gov It is anticipated that this compound would also exhibit preferential binding, likely favoring highly charged cations like Fe³⁺ and Cu²⁺ due to the strong electrostatic attraction and the inherent stability of their complexes with the 8-hydroxyquinoline scaffold. The relative stability constants of the complexes formed would dictate the outcome of competitive binding experiments.

Redox Behavior of Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in catalysis and sensing. The 8-hydroxyquinoline ligand itself can be redox-active, and its properties are modulated upon coordination to a metal ion.

Cyclic voltammetry is a common technique used to study the redox properties of such complexes. Studies on 8-quinolinol and its iron complexes have explored their antioxidant and pro-oxidant effects. nih.gov The redox potential of the metal center is influenced by the nature of the ligand. The electron-withdrawing sulfonate groups in this compound are expected to make the metal center more difficult to oxidize (i.e., shift the oxidation potential to more positive values) compared to complexes with the parent 8-hydroxyquinoline. This is because the sulfonate groups reduce the electron density on the quinoline ring system, which in turn affects the electron density at the coordinated metal ion. The redox behavior of these complexes can also be influenced by the solvent and the pH of the medium.

Analytical Applications of 8 Hydroxyquinoline 2,3 Disulfonic Acid

Spectrophotometric and Colorimetric Determination of Metal Ions

Spectrophotometry is a widely used technique for the quantitative determination of metal ions using 8-hydroxyquinoline (B1678124) derivatives. rroij.com The method relies on the formation of colored chelate complexes between the reagent and metal ions. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion. jcsp.org.pk

Method Development and Optimization for Specific Metal Ions

The development of spectrophotometric methods using 8-hydroxyquinoline derivatives involves optimizing several parameters to ensure sensitivity and selectivity. Key factors include pH, reagent concentration, reaction time, and temperature. The pH of the solution is a critical parameter as it influences both the protonation state of the chelating agent and the hydrolysis of the metal ion, thereby affecting complex formation. scirp.org For instance, in the determination of iron(III) using 8-hydroxyquinoline, the complex formation is optimized in a specific pH range to achieve maximum absorbance. jcsp.org.pknih.gov

The stoichiometry of the metal-ligand complex, which is the ratio of metal to ligand in the complex, is typically determined using methods like the Job's plot of continuous variations. scirp.org For many divalent metal ions, a 1:2 metal-to-ligand ratio is commonly observed with 8-hydroxyquinoline. scirp.orgresearchgate.net

Table 1: Examples of Spectrophotometric Determination of Metal Ions with 8-Hydroxyquinoline Derivatives Note: This data is for 8-Hydroxyquinoline (Oxine) and not 8-Hydroxyquinoline-2,3-disulfonic acid.

| Metal Ion | Reagent | λmax (nm) | pH | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Iron(III) | 8-Hydroxyquinoline | 359 | 1-2 | Not specified | 1-14 | jcsp.org.pknih.gov |

| Cadmium(II) | 8-Hydroxyquinoline | 400 | 8.0 | 7.5 x 10³ | 0.5-8.0 | scirp.org |

Interference Studies and Matrix Effects

A significant aspect of method development is the study of interferences from other ions present in the sample matrix. rroij.com The selectivity of the method can be compromised if other metal ions also form colored complexes with the reagent under the same conditions. Interference studies are conducted by analyzing a known concentration of the target metal ion in the presence of varying concentrations of potentially interfering ions. scirp.org For example, in the determination of cadmium(II) with 8-hydroxyquinoline, ions like Co(II), Ni(II), and Pb(II) can cause serious interference. scirp.org Masking agents are sometimes employed to selectively bind to interfering ions and prevent their reaction with the primary chelating agent.

Fluorometric Sensing of Metal Ions and Anions

Fluorometry offers higher sensitivity compared to spectrophotometry for the detection of certain metal ions. nih.gov While 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes often exhibit intense fluorescence. scispace.comrroij.com This fluorescence enhancement is the basis for highly sensitive analytical methods.

Fluorescence Quenching and Enhancement Mechanisms

The formation of a metal-chelate complex with 8-hydroxyquinoline derivatives can lead to either fluorescence enhancement or quenching.

Fluorescence Enhancement: The chelation of a metal ion to 8-hydroxyquinoline restricts the intramolecular vibrations and rotations, which are non-radiative decay pathways. This rigidity increases the quantum yield of fluorescence. scispace.com This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is observed for metals like Al(III), Mg(II), and Zn(II) upon complexation with 8-hydroxyquinoline-5-sulfonic acid (HQS). uci.edu Another mechanism involves the inhibition of the excited-state intramolecular proton transfer (ESIPT) process upon metal binding, which "turns on" the fluorescence.

Fluorescence Quenching: In some cases, the interaction of the fluorophore with a metal ion can lead to a decrease in fluorescence intensity. This quenching can occur through various mechanisms, including photoinduced electron transfer (PET) from the excited fluorophore to the metal ion or vice-versa. nih.gov Paramagnetic metal ions like Fe(III) and Cu(II) are known to be effective quenchers of the fluorescence of other metal-HQS chelates. uci.edu

Detection Limits and Sensitivity Enhancements

Fluorometric methods using 8-hydroxyquinoline derivatives can achieve very low detection limits, often in the nanomolar (nM) or even picomolar (pM) range. uci.edu The sensitivity can be further enhanced by modifying the solvent environment. For example, the fluorescence of many metal-HQS complexes is enhanced in surfactant-containing media (micelles) or in mixed water-organic solvents like water-dimethylformamide (DMF). uci.edu These media can alter the solvation shell of the complex and reduce non-radiative decay processes. For HQS, sub-picomole detection limits have been reported for cadmium, magnesium, and zinc. uci.edu

Table 2: Examples of Fluorometric Sensing with 8-Hydroxyquinoline Derivatives Note: This data is for 8-Hydroxyquinoline-5-sulfonic acid (HQS) and other derivatives, not this compound.

| Analyte | Sensor (Derivative of 8-HQ) | Response | Detection Limit | Reference |

|---|---|---|---|---|

| Metallothioneins | HQS-Cd(II) chelate | Quenching | 9.36 x 10⁻⁹ mol/L | nih.gov |

| Cd, Mg, Zn | 8-Hydroxyquinoline-5-sulfonic acid (HQS) | Enhancement | Sub-picomole | uci.edu |

Electrochemical Methods for Metal Ion Analysis and Compound Characterization

Electrochemical techniques provide another avenue for the analysis of metal ions using 8-hydroxyquinoline and for studying the properties of the compound itself. These methods are based on measuring changes in electrical properties (like current or potential) that occur during an electrochemical reaction.

The electrochemical behavior of 8-hydroxyquinoline (8HQ) has been studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). electrochemsci.org The oxidation of 8HQ at an electrode surface is typically an irreversible process. electrochemsci.org When a metal ion is added, the formation of a metal-8HQ complex results in a new electrochemical signal or a change in the signal of the free ligand, which can be used for quantification. For instance, a voltammetric method for the determination of 8-hydroxyquinoline has been developed with a detection limit of 1.6 x 10⁻⁷ mol/dm³.

Modified electrodes, where 8-hydroxyquinoline or its derivatives are immobilized on the electrode surface, can be used as sensors for metal ions. researchgate.net These sensors can preconcentrate the metal ion at the electrode surface, leading to enhanced sensitivity. For example, a glassy carbon electrode modified with 8-hydroxyquinoline has been used for the stripping voltammetric determination of aluminum(III), achieving low detection limits. researchgate.net

Voltammetric Techniques (e.g., Differential Pulse Voltammetry, Adsorptive Stripping Voltammetry)

Voltammetric methods are powerful electroanalytical techniques for the determination of trace amounts of substances. The 8-hydroxyquinoline structure is electrochemically active, making it and its derivatives suitable for such analyses.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry is a sensitive technique used for determining the concentration of an analyte. For the 8-hydroxyquinoline family, DPV is often employed to quantify the compound itself or to determine metal ions with which it forms complexes. For instance, studies on 8-hydroxyquinoline (8-HQ) have demonstrated its determination using DPV on modified electrodes. A new voltammetric method for the determination of 8-HQ was developed using a glassy carbon electrode modified with 1-amino-2-naphthol-4-sulfonic acid. tandfonline.comresearchgate.net This modified electrode showed excellent performance for 8-HQ detection with a low detection limit. tandfonline.comresearchgate.net While this study focuses on the parent 8-HQ, the methodology highlights the suitability of the quinoline (B57606) ring system for sensitive DPV analysis.

Adsorptive Stripping Voltammetry (AdSV)

Adsorptive Stripping Voltammetry is an extremely sensitive technique that involves a preconcentration step where the analyte is adsorbed onto the working electrode surface before the voltammetric scan. The chelating nature of 8-hydroxyquinoline derivatives makes them ideal for AdSV determination of various metal ions. The general procedure involves the formation of a metal-8-HQ derivative complex, which is then adsorbed on the electrode surface at a specific potential. The potential is then scanned, and the metal is "stripped" from the complex, generating a current proportional to its concentration.

Although specific AdSV methods for this compound are not detailed in the available literature, research on other derivatives provides a clear blueprint. For example, a sensitive and selective AdSV method was proposed for the determination of Antimony(III) based on the formation of its complexes with 8-hydroxyquinoline (HQ) and 8-hydroxyquinoline-5-sulfonic acid (HQS).

| Parameter | 8-Hydroxyquinoline (HQ) | 8-Hydroxyquinoline-5-sulfonic acid (HQS) |

| Optimal pH | 5.4 | 2.2 |

| Ligand Concentration | 15.0 to 25.0 µmol L⁻¹ | 70.0 to 200.0 µmol L⁻¹ |

| Detection Limit (30s accumulation) | 100.0 ng L⁻¹ | 14.0 ng L⁻¹ |

This table presents research findings for the AdSV determination of Sb(III) using 8-HQ and HQS, illustrating the potential methodology for other derivatives.

Electrode Surface Modification with this compound

The modification of electrode surfaces is a common strategy to enhance the sensitivity and selectivity of electrochemical sensors. While there is no specific information on the use of this compound as a modifying agent, research on other derivatives illustrates the principle. In these applications, the modifying agent is typically used to capture an analyte of interest.

Conversely, modified electrodes can be used for the detection of 8-hydroxyquinoline derivatives. A study demonstrated the development of a sensor for 8-hydroxyquinoline (8-HQ) based on a glassy carbon electrode modified by the electrodeposition of 1-amino-2-naphthol-4-sulfonic acid (ANSA). tandfonline.comresearchgate.net The modified electrode (ANSA-GC) exhibited strong electrocatalytic activity towards the oxidation of 8-HQ.

Performance of ANSA-GC Modified Electrode for 8-HQ Detection

| Parameter | Value |

|---|---|

| Technique | Square Wave Voltammetry |

| Linear Range 1 | 5 x 10⁻⁷ to 1.4 x 10⁻⁵ mol dm⁻³ |

| Linear Range 2 | 1.4 x 10⁻⁵ to 4.25 x 10⁻⁴ mol dm⁻³ |

| Detection Limit | 1.6 x 10⁻⁷ mol dm⁻³ |

This table shows the performance of a modified electrode for the detection of the parent compound, 8-hydroxyquinoline. tandfonline.comresearchgate.net

This approach, where the electrode is modified to enhance the signal of the target analyte, could theoretically be applied for the detection of this compound.

Separation and Preconcentration Techniques

Due to its chelating properties, this compound is expected to be a valuable reagent in various separation and preconcentration methods for metal ions.

Solid Phase Extraction (SPE) using Modified Resins

Solid Phase Extraction (SPE) is a technique used for sample preparation that concentrates and purifies analytes from a solution by sorption onto a solid-phase material. Resins or other solid supports like silica (B1680970) gel can be chemically modified to immobilize chelating agents, such as 8-hydroxyquinoline derivatives, on their surface. acs.org These modified sorbents can then be used to selectively extract metal ions from complex matrices.

The process typically involves:

Conditioning: The sorbent is prepared with a suitable solvent.

Loading: The sample solution, with pH adjusted for optimal complex formation, is passed through the sorbent. The target metal ions are retained by forming complexes with the immobilized 8-HQ derivative.

Washing: Interfering species are washed away with an appropriate solution.

Elution: The retained metal ions are stripped from the sorbent using a strong acid or a competing complexing agent, and the concentrated analyte is collected for analysis.

While specific resins modified with this compound are not described in the literature searched, the preparation of 8-hydroxyquinoline immobilized on silica gel has been reported for the preconcentration of trace elements. acs.org The presence of two sulfonic acid groups in this compound would enhance its water solubility and could influence the pH range for optimal chelation compared to the parent 8-HQ.

Chromatographic Applications (e.g., Ion Chromatography, Chelation Chromatography)

The strong metal-chelating ability of the 8-hydroxyquinoline scaffold makes its derivatives highly suitable for various chromatographic applications. rroij.comscispace.com

Ion Chromatography

In ion chromatography, 8-hydroxyquinoline derivatives can be used as part of the mobile phase or as a post-column reagent to form colored or UV-active complexes with metal ions, facilitating their detection. For example, 8-hydroxyquinoline-5-sulfonic acid (HQS) has been used as a complexing and ultraviolet detection reagent in the mobile phase for metal ion chromatography. rroij.com The study noted that the formation of both neutral and anionic metal-HQS complexes could complicate the chromatography. rroij.com A similar role could be envisioned for this compound, with its two sulfonic acid groups potentially leading to the formation of more highly charged anionic complexes.

Chelation Chromatography

In chelation chromatography, a chelating agent like an 8-hydroxyquinoline derivative is immobilized on a stationary phase. scispace.com This creates a column with a high affinity for specific metal ions. A study from 1979 described a chromatographically useful packing prepared by immobilizing 8-hydroxyquinoline on Porasil. scispace.com This stationary phase was capable of separating similar metal ions at trace levels. scispace.com

Separations Achieved with Silica-Immobilized 8-Hydroxyquinoline

| Metal Ion Mixture | Elution Method |

|---|---|

| Co-Ni | Isocratic |

| Cd-Pb-Zn | Isocratic |

This table details separations achieved using a stationary phase modified with the parent compound, 8-hydroxyquinoline. scispace.com

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a fundamental separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. 8-Hydroxyquinoline and its derivatives are classic chelating agents used in the LLE of metal ions. rroij.comgoogle.com The general principle involves the formation of a neutral metal-chelate complex that is more soluble in an organic solvent than in the aqueous phase.

A typical LLE process for metal ion extraction using an 8-HQ derivative would involve:

Dissolving the chelating agent in an immiscible organic solvent.

Contacting this organic phase with the aqueous sample containing the metal ions.

Adjusting the pH of the aqueous phase to facilitate the deprotonation of the hydroxyl group of the 8-HQ derivative and promote the formation of the neutral metal complex.

Separating the organic phase, which now contains the metal chelate.

The metal can then be back-extracted into an aqueous phase (stripping) using a highly acidic solution.

The introduction of two sulfonic acid groups in this compound would make the molecule itself and its metal complexes significantly more water-soluble. This property would likely render it unsuitable for traditional LLE where the goal is to extract the complex into an organic phase. However, it could potentially be used in aqueous two-phase systems or as a masking agent to retain certain metal ions in the aqueous phase while others are extracted.

Spectroscopic and Structural Characterization Techniques for 8 Hydroxyquinoline 2,3 Disulfonic Acid and Its Complexes

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the structural features of 8-hydroxyquinoline (B1678124) derivatives. nih.gov It provides a molecular fingerprint by probing the vibrational modes of chemical bonds. nih.gov

The IR and Raman spectra of 8-hydroxyquinoline-2,3-disulfonic acid are expected to exhibit characteristic bands corresponding to its primary functional groups: the hydroxyl (-OH), the quinoline (B57606) ring system, and the sulfonic acid (-SO₃H) groups. Analysis of the parent compound, 8-hydroxyquinoline, provides a basis for these assignments. nih.govresearchgate.net

The phenolic -OH group typically shows a broad stretching vibration (ν) in the region of 3200-3600 cm⁻¹. researchgate.netresearchgate.net The C-O stretching vibration is also a key indicator. researchgate.net The quinoline ring itself presents a complex series of bands, with C=C and C=N stretching vibrations appearing in the 1400-1600 cm⁻¹ range. researchgate.net For the sulfonic acid moieties, strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds are expected, typically found in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Phenolic -OH | O-H Stretch (Broad) | 3200 - 3600 | researchgate.netresearchgate.net |

| Quinoline Ring | C=N / C=C Stretch | 1400 - 1600 | researchgate.net |

| Phenolic C-O | C-O Stretch | ~1280 | researchgate.net |

| Sulfonic Acid | S=O Asymmetric Stretch | 1250 - 1120 | N/A |

| Sulfonic Acid | S=O Symmetric Stretch | 1080 - 1010 | N/A |

| Sulfonic Acid | S-O Stretch | ~900 | N/A |

Note: Wavenumbers for sulfonic acid groups are general ranges; specific values for the title compound are not available. Data for other functional groups are based on studies of 8-hydroxyquinoline.

Upon complexation with a metal ion, significant changes are observed in the vibrational spectrum. 8-Hydroxyquinoline and its derivatives act as bidentate ligands, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgscirp.org This coordination is confirmed by several key spectral shifts.

The most definitive evidence of chelation is the disappearance of the broad O-H stretching band, indicating the deprotonation of the phenolic group to form a metal-oxygen bond. jchemlett.com Furthermore, the C-O stretching vibration often shifts to a higher frequency. researchgate.net Shifts in the C=N and quinoline ring vibrations also occur, confirming the involvement of the ring nitrogen in coordination. jchemlett.comresearchgate.net In the far-infrared region, new, weaker bands may appear at lower wavenumbers (typically below 600 cm⁻¹), which are attributed to the M-O and M-N stretching vibrations, providing direct evidence of the metal-ligand bonds. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of the molecule and its metal complexes, providing insights into electronic transitions, conjugation, and the effects of metal binding.

The UV-Vis absorption spectrum of 8-hydroxyquinoline derivatives in solution is characterized by intense absorption bands in the ultraviolet region, typically between 200 and 350 nm. researchgate.net These bands are attributed to π → π* and n → π* intraligand transitions within the quinoline ring system. researchgate.net For instance, 8-hydroxyquinoline-5-sulfonic acid shows an absorbance peak around 243 nm. aatbio.com The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution, which alters the ionization state of the phenolic and sulfonic acid groups. researchgate.net

In metal complexes, new absorption bands may appear, often at longer wavelengths. These are frequently assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, depending on the metal ion and its oxidation state. researchgate.netresearchgate.net For example, the Fe(III) complex with 8-hydroxyquinoline-5-sulfonic acid exhibits a quasi-reversible, diffusion-controlled electrode process, indicative of charge transfer phenomena. researchgate.net

The complexation of metal ions by 8-hydroxyquinoline derivatives leads to dramatic changes in both their absorption and emission spectra. While many 8-HQ derivatives are weakly fluorescent, their metal complexes often exhibit strong fluorescence. scispace.com This fluorescence enhancement is a hallmark of chelation, which increases the rigidity of the molecular structure and reduces non-radiative decay pathways. scispace.com

The formation of a complex is readily observed in the UV-Vis spectrum through shifts in the absorption maxima (either blue or red shifts) and changes in molar absorptivity. scirp.orgnih.gov For example, studies on various 8-HQ Schiff base complexes show distinct shifts and changes in intensity of the absorption bands upon coordination with Cu(II) or Zn(II). nih.gov Similarly, the fluorescence properties, including excitation and emission wavelengths and quantum yields, are highly sensitive to the specific metal ion being chelated. uci.edu Cadmium, for instance, is known to form a highly fluorescent complex with 8-hydroxyquinoline-5-sulfonic acid. uci.edu

Table 2: Representative UV-Vis Absorption Maxima for 8-Hydroxyquinoline Derivatives and their Metal Complexes

| Compound | Solvent/Medium | λmax (nm) | Reference |

| 8-Hydroxyquinoline-5-sulfonic Acid | Not Specified | 243 | aatbio.com |

| Co(II)-8-Hydroxyquinoline Complex | Not Specified | 371 | scirp.orgscirp.org |

| Ni(II)-8-Hydroxyquinoline Complex | Not Specified | 366 | scirp.orgscirp.org |

| Zn(II)-8-Hydroxyquinoline Schiff Base Complex | DMSO | ~380 | nih.gov |

| Cu(II)-8-Hydroxyquinoline Schiff Base Complex | DMSO | ~420 | nih.gov |

Note: This table shows data for related 8-HQ compounds to illustrate the spectroscopic changes upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would show signals corresponding to the aromatic protons on the quinoline ring. The introduction of two strongly electron-withdrawing sulfonic acid groups at the C2 and C3 positions would significantly deshield the remaining protons, causing their signals to shift downfield compared to the parent 8-HQ molecule. The proton at C4, being adjacent to the -SO₃H group at C3, would likely experience the most substantial downfield shift.

Upon complexation with a diamagnetic metal ion such as Zn(II) or Al(III), further shifts in the proton signals are expected. The coordination to the nitrogen and phenolic oxygen alters the electron density distribution throughout the aromatic system, providing clear evidence of complex formation in solution. nih.govnih.gov Studies on dioxouranium(VI) complexes with 8-HQ and amino acids confirm that the chemical environment of the protons is altered upon bonding of the metal ion, as revealed by NMR studies. nih.gov

¹H, ¹³C, and 2D NMR for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of diamagnetic molecules in solution. For a compound like this compound, ¹H and ¹³C NMR spectra would provide fundamental information about its molecular framework.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments in the molecule. The chemical shifts (δ) of the aromatic protons on the quinoline ring would be influenced by the electron-withdrawing sulfonic acid groups at the 2 and 3 positions, likely causing them to resonate at a lower field compared to unsubstituted 8-hydroxyquinoline. The coupling constants (J-values) between adjacent protons would help in assigning the specific positions of the protons on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbons directly attached to the electron-withdrawing sulfonate groups (C2 and C3) would be expected to show significant downfield shifts.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. COSY spectra establish proton-proton correlations, while HSQC spectra correlate directly bonded proton and carbon atoms. For a definitive structural elucidation, long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) would reveal couplings between protons and carbons separated by two or three bonds.

In the absence of experimental data for this compound, a hypothetical data table is not provided to maintain scientific accuracy.

Paramagnetic NMR Studies of Open-Shell Metal Complexes

When this compound coordinates to a paramagnetic metal ion (e.g., Cu(II), Fe(III), Mn(II)), the resulting complex becomes amenable to paramagnetic NMR studies. The unpaired electrons in the metal center cause significant changes in the NMR spectrum of the ligand compared to its diamagnetic state.

The signals in a paramagnetic NMR spectrum are often broader and exhibit large chemical shifts (paramagnetic shifts). These shifts are a sum of two contributions: the contact shift, resulting from the delocalization of unpaired electron spin density onto the ligand's nuclei, and the pseudocontact (or dipolar) shift, which arises from the anisotropic magnetic susceptibility of the metal ion. By analyzing these paramagnetic shifts, valuable information about the electronic structure and the geometry of the metal complex can be obtained. However, without specific experimental studies on complexes of this compound, a detailed analysis is not possible.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as paramagnetic metal complexes.

Investigation of Paramagnetic Metal Centers in Complexes

EPR spectroscopy directly probes the environment of the paramagnetic metal center. The position of the EPR signal (characterized by the g-factor) and the hyperfine splitting patterns provide a fingerprint of the metal ion and its immediate coordination sphere. For instance, in a Cu(II) complex of this compound, the EPR spectrum would confirm the +2 oxidation state of copper (as it has a d⁹ electronic configuration with one unpaired electron).

Elucidation of Coordination Geometry and Electronic Structure

The parameters obtained from an EPR spectrum, namely the g-values and hyperfine coupling constants (A-values), are highly sensitive to the coordination geometry around the metal ion. For example, for a Cu(II) complex, the relative magnitudes of g-values (g|| and g⊥) can help distinguish between different geometries such as square planar, tetrahedral, or octahedral. ethz.ch The hyperfine coupling to the copper nucleus (I=3/2) typically results in a four-line pattern, and the magnitude of this coupling provides information about the covalency of the metal-ligand bonds. Furthermore, superhyperfine coupling to ligand atoms with nuclear spin (like ¹⁴N from the quinoline ring) can sometimes be resolved, offering direct evidence of the atoms coordinated to the metal center. nih.govnih.gov

Without experimental EPR spectra for complexes of this compound, a data table of EPR parameters cannot be presented.

Mass Spectrometry (MS) of Complexes

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of compounds and to gain structural information.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound and its metal complexes, HRMS would be used to confirm their molecular formulas. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the identity of the compound can be confidently established. This technique is crucial for characterizing newly synthesized compounds.

For metal complexes, mass spectrometry can also provide information about the stoichiometry of the complex (i.e., the metal-to-ligand ratio). researchgate.net

A data table for HRMS data is not included due to the lack of available experimental results for the specified compound.

Following a comprehensive search for scholarly information, it has been determined that specific research data detailing the fragmentation pattern analysis, elemental analysis, and conductometric/potentiometric titrations for the chemical compound This compound and its complexes are not available.

The provided search results contain extensive information on related but structurally distinct compounds, such as the parent molecule 8-Hydroxyquinoline (8-HQ) and its monosulfonated derivative, 8-hydroxyquinoline-5-sulfonate (8-HQS). While the analytical techniques mentioned in your request are commonly applied to these related compounds, the specific data and research findings are not transferable to this compound.

The presence of two sulfonic acid groups at the 2 and 3 positions of the quinoline ring represents a significant structural modification compared to the parent 8-HQ. This substitution would fundamentally alter the compound's physicochemical properties, including its mass fragmentation behavior, the elemental composition of its metal complexes, and its coordination chemistry in solution (stoichiometry and stability constants).

Therefore, generating an article with the required detailed research findings, data tables, and scientific accuracy for "this compound" is not possible based on the available information. Extrapolating data from other quinoline derivatives would be scientifically inaccurate and would not adhere to the strict focus of your request.

A comprehensive review of publicly available scientific literature reveals a significant gap in theoretical and computational studies specifically focused on This compound . While extensive research exists for the parent compound, 8-hydroxyquinoline, and some of its other derivatives, particularly 8-hydroxyquinoline-5-sulfonic acid, detailed computational analyses for the 2,3-disulfonic acid variant are not readily found in the indexed scientific literature.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline for "Theoretical and Computational Studies of this compound" based on the currently available information. The specific data required to populate the subsections on Density Functional Theory, Ab Initio Methods, Molecular Dynamics Simulations, and Prediction of Spectroscopic Properties for this particular compound does not appear to be published.

While general principles of computational chemistry could be applied to hypothesize the behavior of this compound, any such discussion would be speculative and would not meet the requirement for "detailed research findings" and "scientifically accurate content" based on diverse sources. The generation of interactive data tables with specific research findings is also not feasible due to the absence of this data in the literature.

Further research and publication in the field of computational chemistry would be necessary to provide the specific details requested for this compound.

Theoretical and Computational Studies of 8 Hydroxyquinoline 2,3 Disulfonic Acid

Adsorption and Interaction Mechanisms

Understanding how 8-Hydroxyquinoline-2,3-disulfonic acid interacts with surfaces and other molecules is key to its application in areas such as corrosion inhibition, sensing, and materials science.

Computational methods such as DFT and Monte Carlo simulations are employed to model the adsorption of molecules onto surfaces. These studies can reveal the preferred adsorption geometry, the nature of the chemical bonding, and the stability of the adsorbed layer.

For instance, computational studies on 8-hydroxyquinoline (B1678124) derivatives have been used to investigate their potential as corrosion inhibitors for mild steel. najah.edu These studies show that the inhibitor molecules can form a protective layer on the metal surface through adsorption, with the efficiency of inhibition depending on the molecular structure. Both DFT calculations and Monte Carlo simulations can provide insights into the adsorption energy and the orientation of the molecule on the surface. najah.edu In a related context, 8-hydroxyquinoline anchored on chitosan (B1678972) has been studied for the adsorption of Co(II) ions from aqueous solutions. nih.gov

For this compound, computational studies could predict its interaction with various surfaces. The presence of the hydroxyl, nitrogen, and sulfonic acid groups provides multiple potential sites for interaction. The sulfonic acid groups, in particular, may play a significant role in the adsorption mechanism, especially on charged surfaces.

Host-guest chemistry involves the formation of complexes between a host molecule and a guest molecule. The strength of this interaction is quantified by the binding energy. Computational methods are instrumental in predicting these binding energies and in understanding the driving forces for complex formation.

Methods like the "Mining Minima" (M2) algorithm, which can be combined with quantum mechanical energy models, are used to calculate binding affinities in host-guest systems. nih.govnih.gov These calculations can dissect the binding free energy into its enthalpic and entropic components, providing a deeper understanding of the binding process. nih.govnih.gov

For a hypothetical host-guest system involving this compound and a macrocyclic host like a cyclodextrin (B1172386) or a calixarene, binding energy calculations would likely show contributions from hydrogen bonding (involving the hydroxyl and sulfonic acid groups), hydrophobic interactions (with the quinoline (B57606) ring), and electrostatic interactions.

Advanced Material Applications of 8 Hydroxyquinoline 2,3 Disulfonic Acid Derivatives

Development of Organic Light-Emitting Diodes (OLEDs) Components

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are foundational materials in the field of OLEDs, widely recognized for their role as electron carriers and emissive materials. kau.edu.sanih.govscispace.commdpi.com The most prominent of these is tris(8-hydroxyquinoline)aluminum (Alq3), which has been a benchmark material in the OLED industry due to its thermal stability and efficient electroluminescence. nih.govmdpi.com

Electron Transport and Emissive Layer Functionality

Metal complexes of 8-hydroxyquinoline, particularly Alq3, are frequently employed in OLEDs as both the electron transport layer (ETL) and the emissive layer (EML). scispace.comnih.govscispace.com The molecular structure of these complexes facilitates the injection and transport of electrons from the cathode. Studies on Alq3 have shown that its electron mobility is a key factor in its effectiveness, though the transport mechanism can be complex, often described as dispersive hopping. scispace.com The ability of the 8-hydroxyquinoline ligand to form stable complexes with various metal ions allows for its versatile functionality in these devices. kau.edu.sanih.gov While Alq3 is known for its green emission, the search for materials with different emission colors has driven research into other 8-HQ derivatives. mdpi.compan.pl

Tuning Photoluminescent Properties through Ligand Modification and Complexation

The photoluminescent properties of 8-hydroxyquinoline derivatives can be precisely tuned by modifying the ligand structure and by complexing it with different metal ions. wikipedia.org The inherent fluorescence of the 8-hydroxyquinoline ligand itself is weak due to an excited-state intermolecular proton transfer. kau.edu.sarsc.org However, upon chelation with metal ions, this process is inhibited, leading to a significant increase in fluorescence emission. kau.edu.sarsc.org

The emission color and quantum yield of these complexes are highly dependent on the substituents on the quinoline (B57606) ring and the choice of the central metal ion. For instance, introducing electron-donating or electron-withdrawing groups to the 8-HQ ligand can shift the emission wavelength. scispace.com Complexation with different metal ions such as aluminum (Al³⁺), zinc (Zn²⁺), indium (In³⁺), and europium (Eu³⁺) also results in varied photoluminescent characteristics. wikipedia.org This tunability is crucial for developing OLEDs with a wide range of colors for display applications.

Functionalization of Polymeric and Nanostructured Materials

While specific data on 8-Hydroxyquinoline-2,3-disulfonic acid is unavailable, research on other sulfonated derivatives, such as 8-hydroxyquinoline-5-sulfonic acid, demonstrates the potential for functionalizing polymeric and nanostructured materials for various applications.

Preparation of Electrospun Fibrous Materials for Ion Sorption

Electrospinning is a versatile technique used to produce polymer-based fibrous materials with high surface area-to-volume ratios. nih.govmdpi.com Research has shown that 8-hydroxyquinoline-5-sulfonic acid (SQ) can be successfully incorporated into electrospun mats made from a blend of poly(vinyl alcohol) (PVA) and chitosan (B1678972) (Ch). mdpi.comnih.govnih.gov These functionalized fibrous materials exhibit the ability to form complexes with metal ions like Cu²⁺ and Fe³⁺. mdpi.comnih.gov The presence of the sulfonic acid group can enhance the interaction of the 8-hydroxyquinoline derivative with the polymer matrix and its ion-binding capabilities. mdpi.com

Table 1: Composition and Properties of 8-Hydroxyquinoline-5-Sulfonic Acid (SQ)-Containing Electrospun Mats Note: This data is for the 5-sulfonic acid derivative, not the 2,3-disulfonic acid.

| Polymer Matrix | 8-HQ Derivative | Application | Key Finding | Reference |

|---|---|---|---|---|

| Poly(vinyl alcohol)/Chitosan | 8-Hydroxyquinoline-5-sulfonic acid | Ion Sorption | Forms complexes with Cu²⁺ and Fe³⁺ ions. | mdpi.comnih.gov |

| Cellulose Acetate | 5-Nitro-8-hydroxyquinoline | Drug Delivery | Facilitated wetting and fast drug release. | nih.gov |

Incorporation into Hydrogels and Gels

The incorporation of 8-hydroxyquinoline derivatives into hydrogels and gels is an area of interest for applications such as drug delivery. While no specific studies on this compound in hydrogels were found, research on other derivatives provides a basis for potential applications. For instance, supramolecular hydrogels have been developed for the pH-triggered co-delivery of 8-hydroxyquinoline glycoconjugates and doxorubicin (B1662922) for enhanced tumor treatment. The design of such systems often relies on the specific chemical properties of the 8-HQ derivative to control its release from the hydrogel matrix. Acid-base complex hydrogels have also been reported, demonstrating tunable mechanical properties that could be relevant for creating functional materials with 8-HQ derivatives. nih.gov

Design of Novel Adsorbents for Environmental Remediation

The strong metal-chelating ability of 8-hydroxyquinoline and its derivatives makes them excellent candidates for the design of novel adsorbents for the removal of heavy metal ions from aqueous solutions. kau.edu.sanih.govnih.gov

Research has demonstrated that modifying materials such as multi-walled carbon nanotubes and bentonite (B74815) with 8-hydroxyquinoline significantly enhances their capacity to adsorb heavy metals like Cu(II), Pb(II), Cd(II), and Zn(II). kau.edu.sanih.gov The efficiency of these adsorbents is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. kau.edu.sanih.gov The modification of polyurethane foam with 8-hydroxyquinoline has also been shown to be effective for the separation and preconcentration of trace metals from wastewater. researchgate.net Although no studies were found that specifically utilize this compound for this purpose, its chelating nature suggests it could be a promising candidate for developing new adsorbent materials.

Table 2: Adsorption of Heavy Metals by 8-Hydroxyquinoline-Modified Materials Note: This data pertains to the parent 8-hydroxyquinoline, not the 2,3-disulfonic acid derivative.

| Adsorbent Material | 8-HQ Derivative | Target Metal Ions | Key Finding | Reference |

|---|---|---|---|---|

| Multi-walled Carbon Nanotubes | 8-Hydroxyquinoline | Cu(II), Pb(II), Cd(II), Zn(II) | Modification with 8-HQ significantly enhanced removal efficiency. | kau.edu.sa |

| Bentonite | 8-Hydroxyquinoline | Pb(II) | Immobilization of 8-HQ created an effective adsorbent for lead ions. | nih.gov |

The general principle behind the use of 8-hydroxyquinoline derivatives in heavy metal remediation lies in their excellent chelating properties. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group form stable complexes with a variety of metal ions. The functionalization of the 8-hydroxyquinoline molecule with sulfonic acid groups, as in 8-hydroxyquinoline-5-sulfonic acid, has been shown to enhance its water solubility and influence its metal-binding characteristics.

However, without specific studies on the 2,3-disulfonic acid derivative, it is not possible to provide detailed information on its selective removal capabilities, sorption capacities for various heavy metal ions, or the conditions required for its regeneration, as requested by the outline.

Further research and publication in this specific area are required to generate the data necessary to fulfill the detailed sections of this article.

Surface and Interfacial Chemistry of 8 Hydroxyquinoline 2,3 Disulfonic Acid Modified Surfaces

Synthesis and Characterization of Surface-Anchored Ligands

The immobilization of 8-hydroxyquinoline (B1678124) derivatives onto solid supports like silica (B1680970) gel creates robust materials that can be easily separated from a reaction medium, offering advantages in various applications.

The covalent attachment of 8-hydroxyquinoline and its derivatives to silica gel is a well-established method for creating functionalized surfaces. While specific procedures for 8-Hydroxyquinoline-2,3-disulfonic acid are not extensively detailed in publicly available literature, the general methodologies employed for similar compounds can be described. A common approach involves a multi-step synthesis:

Silica Activation: The silica gel surface is activated to introduce reactive groups. This is often achieved by treating the silica with an acid to increase the number of surface silanol groups (Si-OH).

Silanization: The activated silica is then reacted with an organosilane, such as 3-aminopropyltriethoxysilane (APTES), to introduce amino groups onto the surface. This step creates an amino-functionalized silica gel.

Ligand Attachment: The 8-hydroxyquinoline derivative is then covalently bonded to the amino-functionalized silica. For derivatives containing appropriate functional groups, this can be achieved through various coupling reactions. One common method is diazotization, where an amino group on a derivative of 8-hydroxyquinoline is converted to a diazonium salt, which then couples with the amino groups on the silica surface. Another approach involves the formation of a Schiff base by reacting an aldehyde derivative of 8-hydroxyquinoline with the aminated silica.

The surface density of the grafted ligands is a critical parameter that influences the material's properties and can be determined through various analytical techniques. researchgate.net

A suite of spectroscopic techniques is employed to confirm the successful grafting of the ligand and to characterize the structure of the modified surface.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present on the silica surface at each stage of the modification process. The appearance of characteristic bands corresponding to the 8-hydroxyquinoline moiety, such as aromatic C-H and C=N stretching vibrations, confirms the successful immobilization of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C and 29Si CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR, provides detailed structural information about the organic layer and the silica support.

Raman Spectroscopy: In situ Raman spectroscopy is a powerful tool for studying the acid-base and metal-ion binding equilibria of the immobilized ligands. nih.gov It can distinguish between the free ligand and its various protonated and complexed forms on the surface.

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the surface, confirming the presence of nitrogen from the quinoline (B57606) ring and sulfur from the disulfonic acid groups. It can also provide information about the chemical state of these elements.

Acid-Base Equilibria at Modified Interfaces

The acid-base properties of the surface-anchored this compound are fundamental to its behavior in different chemical environments, particularly its interaction with metal ions.

The protonation and deprotonation of the grafted ligands, as well as the underlying silanol groups of the silica support, can be described using surface complexation models. researchgate.net These models treat the surface functional groups as analogous to dissolved species and describe their acid-base equilibria through equilibrium constants. For an 8-hydroxyquinoline modified surface, the key equilibria involve the protonation of the quinoline nitrogen and the deprotonation of the phenolic hydroxyl group. The presence of two sulfonic acid groups in this compound would introduce additional deprotonation steps at low pH.

The Diffuse Double Layer Model (DDLM) is often used to account for the electrostatic interactions at the solid-liquid interface, which influence the surface equilibria. researchgate.net This model considers the formation of a diffuse layer of counterions in the solution near the charged surface. researchgate.net

Table 1: Potential Acid-Base Equilibria on this compound Modified Silica

| Equilibrium | Description |

| ≡SiOH ⇌ ≡SiO- + H+ | Deprotonation of surface silanol group |

| ≡L-SO3H ⇌ ≡L-SO3- + H+ | Deprotonation of sulfonic acid groups |

| ≡L-N + H+ ⇌ ≡L-NH+ | Protonation of quinoline nitrogen |

| ≡L-OH ⇌ ≡L-O- + H+ | Deprotonation of phenolic hydroxyl group |

Note: ≡L represents the surface-anchored this compound moiety.

The surface charge of the modified silica is highly dependent on the pH of the surrounding solution and its ionic strength.

pH: The pH determines the protonation state of the surface functional groups (silanols, sulfonic acid groups, quinoline nitrogen, and phenolic hydroxyl). At low pH, the surface will likely have a net positive or neutral charge due to the protonation of the quinoline nitrogen and the association of protons with the sulfonic acid and silanol groups. As the pH increases, deprotonation of the sulfonic acid, phenolic hydroxyl, and silanol groups will lead to an increasingly negative surface charge. The point of zero charge (PZC) is the pH at which the net surface charge is zero.

Ionic Strength: The ionic strength of the solution affects the electrical double layer at the interface. An increase in ionic strength leads to a compression of the diffuse layer, which can screen the surface charge and shift the apparent pKa values of the surface functional groups. nih.govnih.gov This can, in turn, influence the solubility and partitioning behavior of the modified material. nih.gov

Applications in Heterogeneous Catalysis

While 8-hydroxyquinoline and its derivatives are renowned for their use in chelation and separation of metal ions, their application in heterogeneous catalysis is less documented, particularly for the 2,3-disulfonic acid derivative. However, sulfonic acid groups are known to be effective solid acid catalysts. Therefore, a silica surface functionalized with this compound could potentially act as a bifunctional catalyst. The sulfonic acid groups could provide Brønsted acid sites, while the 8-hydroxyquinoline moiety could act as a coordination site for a catalytically active metal ion. Further research would be required to explore and validate such catalytic applications for this specific compound.

Future Research Directions and Emerging Trends

Multifunctional Systems Incorporating 8-Hydroxyquinoline-2,3-disulfonic acid

An exciting frontier in chemical research is the design of single molecular systems capable of performing multiple, often synergistic, functions. The inherent properties of the 8-hydroxyquinoline (B1678124) scaffold—namely its potent metal chelation ability and the fluorescence of its metal complexes—make it an ideal platform for developing such systems. scispace.comrroij.com Future research is anticipated to focus on harnessing the unique characteristics of the 2,3-disulfonic acid derivative to create sophisticated multifunctional platforms.

One promising area is the development of theranostic agents , which combine therapeutic action with diagnostic capabilities. By chelating with specific metal ions, this compound complexes could act as fluorescent probes for cellular imaging (diagnosis) while simultaneously inducing a therapeutic effect, such as antimicrobial or anticancer activity. nih.govnih.gov The high water solubility imparted by the two sulfonic acid groups would be particularly advantageous for biological applications.

Another emerging trend is the creation of chemo-actuators or "sense-and-respond" systems . In these systems, the molecule could be designed to perform a specific action upon binding to a target analyte. For instance, the chelation of a particular metal ion by the this compound moiety could trigger the catalytic activity of a tethered molecular switch or the release of a bound molecule. This could find applications in targeted drug delivery, environmental remediation, and smart materials.

| Potential Multifunctional System | Core Components | Primary Function 1 (Sensing/Diagnostic) | Primary Function 2 (Action/Therapeutic) | Potential Application Area |

|---|---|---|---|---|

| Theranostic Agent | This compound + Biologically Active Metal Ion (e.g., Ga³⁺, Ru³⁺) | Fluorescence imaging of cancer cells or bacteria | Anticancer or antimicrobial activity | Oncology, Infectious Diseases |

| Catalytic Sensor | This compound + Catalytic Center | Selective detection of a target metal ion | Initiation of a specific chemical transformation | Industrial Process Monitoring, Green Chemistry |

| Responsive Release System | This compound + Cargo Molecule | Binding to an environmental trigger (e.g., specific pH, ion) | Controlled release of the cargo (e.g., corrosion inhibitor, drug) | Smart Coatings, Drug Delivery |

Integration with Nanoscience and Nanotechnology

The convergence of molecular chemistry with nanotechnology offers powerful new tools for material design. The integration of this compound with various nanostructures is a key emerging trend, promising to unlock enhanced functionalities and novel applications. The sulfonic acid groups are particularly valuable here, serving as effective anchors for covalent or electrostatic attachment to nanoparticle surfaces and improving the colloidal stability of the resulting nanosystems in aqueous media.

Future research will likely explore the fabrication of functionalized nanoparticles . For example, graphene quantum dots (GQDs) or gold nanoparticles could be surface-functionalized with this compound. rsc.orgnih.gov Such hybrid materials could serve as highly sensitive and selective fluorescent nanosensors for detecting trace metal ions in environmental or biological samples. The quantum confinement effects of GQDs combined with the chelation-enhanced fluorescence of the quinoline (B57606) moiety could lead to sensors with unprecedented detection limits. researchgate.net

Another avenue involves the development of drug delivery nanocarriers . The compound could be loaded into or attached to the surface of nanostructures like liposomes, polymeric micelles, or metal-organic frameworks (MOFs). researchgate.net For instance, research has shown that 8-hydroxyquinoline can be encapsulated within the pores of ZIF-8, a type of MOF. researchgate.net A similar strategy with the highly soluble 2,3-disulfonic acid derivative could lead to nanocarriers that release their therapeutic payload in response to specific metal ion concentrations found in diseased tissues, such as tumors.

Furthermore, the incorporation of this compound into electrospun nanofibers represents a promising direction for creating advanced materials. mdpi.comresearchgate.net These functionalized mats could be used in wound dressings that offer combined antimicrobial action and the ability to sense changes in the wound environment, or as filtration membranes for the selective removal of heavy metal contaminants from water. mdpi.com

| Nanomaterial Platform | Role of this compound | Anticipated Benefit / Application |

|---|---|---|

| Graphene Quantum Dots (GQDs) | Surface functionalization ligand | Highly sensitive fluorescent nanosensors for metal ions. rsc.orgresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Encapsulated guest molecule (inhibitor/drug) | Stimuli-responsive release for smart anticorrosion coatings or targeted therapy. researchgate.net |

| Electrospun Nanofibers | Active component blended into the polymer matrix | Antimicrobial wound dressings, functional filters for water purification. mdpi.comresearchgate.net |

| Liposomes / Micelles | Targeting ligand and/or encapsulated drug | Targeted drug delivery systems for cancer therapy. |

Advanced Spectroscopic Characterization Techniques for In Situ Studies

A deep understanding of the behavior of this compound in complex environments is crucial for its rational design in various applications. While standard spectroscopic methods like FTIR and UV-Vis provide basic structural information, future research will increasingly rely on advanced techniques for in situ characterization, allowing for real-time observation of dynamic processes.

A powerful combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, luminescence studies, and Density Functional Theory (DFT) calculations has proven effective for elucidating the speciation and geometry of metal complexes with the related 8-hydroxyquinoline-5-sulfonate. nih.govrsc.orgresearchgate.net This integrated approach will be indispensable for mapping the complexation equilibria of this compound with various metal ions in solution, predicting the geometry of the resulting complexes (e.g., mer- vs. fac- isomers), and understanding how the two sulfonate groups influence coordination. nih.gov

Time-resolved spectroscopy , such as time-resolved fluorescence or photoelectron spectroscopy, is another emerging trend. ibm.comarxiv.org These techniques can probe the excited-state dynamics of the molecule and its metal complexes on femtosecond to microsecond timescales. This is critical for optimizing their performance in applications like organic light-emitting diodes (OLEDs) or as photosensitizers, by providing insights into the rates of energy transfer, intersystem crossing, and fluorescence quenching. ibm.com

The ability to perform these studies in situ—for example, monitoring the chelation process within a living cell using fluorescence lifetime imaging microscopy (FLIM) or tracking the formation of a protective layer on a metal surface during corrosion—will provide invaluable information that is not accessible through conventional bulk measurements.

| Technique | Type of Information Obtained | Relevance for In Situ Studies |